Computational Physicochemical Profile of 1-(2,6-Diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea vs. Structurally Related Urea Derivatives
The target compound exhibits a computed XLogP3 of 4.8 [1]. This places it at the upper boundary of optimal lipophilicity for orally bioavailable drugs (typically XLogP 1–5) [2]. In comparison, the structurally related HIV-1 transcription inhibitor 1E7-03 (a tetrahydroquinoline urea derivative) has a molecular weight of 503.55 g/mol and higher complexity, while simpler N-phenyl-N'-indole-ethyl urea analogs lacking the 2,6-diethyl substitution typically exhibit XLogP values in the 3.0–3.5 range . The higher lipophilicity of the target compound may confer enhanced membrane permeability but also carries an elevated risk of metabolic clearance and promiscuous protein binding, which are critical considerations when selecting among urea-based tool compounds for cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8; MW = 335.4 g/mol; HBD = 3; HBA = 1 |
| Comparator Or Baseline | 1E7-03 (tetrahydroquinoline urea): MW = 503.55 g/mol; Simplified N-phenyl-N'-indole-ethyl urea analogs: estimated XLogP3 ≈ 3.0–3.5 |
| Quantified Difference | ΔXLogP3 ≈ +1.3 to +1.8 relative to simpler phenyl-urea analogs; MW difference of 168.15 g/mol relative to 1E7-03 |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm) and vendor specifications |
Why This Matters
For procurement decisions in cell-based screening campaigns, the higher lipophilicity of CAS 1024385-32-7 relative to simpler urea analogs must be factored into assay design, as it may influence non-specific binding, solubility limits, and the need for solvent (e.g., DMSO) standardization.
- [1] PubChem. Compound Summary: 1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea. CID 5010970. Computed Properties. Accessed April 2026. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., & Feeney, P.J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. View Source
